![molecular formula C22H30F2O2 B3018180 (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 94840-77-4](/img/structure/B3018180.png)
(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate" is a derivative of cyclohexane carboxylates, which are known for their mesomorphic properties and potential applications in liquid crystal technology. The presence of difluorophenyl and propyl groups in the compound suggests that it may exhibit unique physical and chemical properties, potentially including liquid crystalline phases .
Synthesis Analysis
The synthesis of related cyclohexane carboxylates typically involves esterification reactions. For instance, the homologous series of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates was prepared by esterification of trans-1,4-cyclohexanedicarboxylic acid with 4-alkylphenols . Similarly, a series of 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates was prepared, indicating that the synthesis of the compound would likely follow a comparable esterification process, possibly involving a difluorophenyl precursor and a propyl-substituted cyclohexane .
Molecular Structure Analysis
The molecular structure of cyclohexane carboxylates can significantly influence their mesomorphic behavior. X-ray diffraction studies of related compounds, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts, have revealed that even small changes in molecular geometry can affect the host-guest interactions and the organization of hydrogen-bonded chains . Therefore, the molecular structure of "this compound" would be expected to play a crucial role in its mesomorphic and inclusion properties.
Chemical Reactions Analysis
Cyclohexane carboxylates can participate in various chemical reactions, primarily based on their functional groups. The ester groups in these compounds are susceptible to hydrolysis, transesterification, and other reactions typical of esters. The difluorophenyl group may also influence the reactivity, potentially affecting the electron density and the stability of the compound under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane carboxylates, such as transition temperatures, enthalpies, and entropies, are often studied using techniques like hot-stage polarizing microscopy and differential scanning calorimetry (DSC). These properties are closely related to the compound's molecular structure and substituents. For example, the presence of fluorine atoms and the length of the alkyl chain can significantly impact the mesomorphic properties, such as the nematic phase behavior and transition temperatures . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but its structure suggests it may exhibit interesting mesomorphic characteristics suitable for liquid crystal applications.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
A study by Takatsu, Takeuchi, & Satō (1984) focused on synthesizing a series of compounds, including 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates, which exhibit nematic phases. This compound reduces the threshold voltage, decreases the N-I transition temperature, reduces bulk viscosity, and decreases birefringence, making it significant in the development of liquid crystal materials.
Organometallic Chemistry
In organometallic chemistry, Wickham & Kitching (1983) studied stereochemical aspects of certain cyclohexene derivatives. Their research provides insights into the structural aspects and reactivity of these compounds under specific conditions, contributing to a better understanding of organometallic reactions.
Phase Transition Studies
Research by Rübesamen & Schneider (1993) on high-pressure phase studies of liquid crystalline cyclohexane derivatives, including the subject compound, offers valuable data on phase transitions. Such studies are crucial in materials science, particularly in understanding the behavior of liquid crystals under varying pressures and temperatures.
Chemical Synthesis
The work of Zhang Ming-yu (2012) on the synthesis of trans-4-(5′-propyl-tetrahydropyran-2′-yl)-cyclohexane Carboxylic Acid showcases the synthetic pathways and conditions for producing derivatives of this compound, which is pivotal in synthetic chemistry for creating specialized molecules.
Fluorine Chemistry
Dmowski, Nowak, Jones, & Thönnessen (1996) investigated the reaction of sulphur tetrafluoride with trans-4,5-dibromo-cis-1,2-cyclohexanedicarboxylic anhydride. Their study contributes to the field of fluorine chemistry, highlighting the reactivity and potential applications of fluorine-containing cyclohexane derivatives.
Polymer Science
A study by Zhao, Chen, Zhou, Li, & Fang (2015) on the synthesis and characterization of organosoluble and transparent polyimides derived from trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride is relevant in polymer science. It demonstrates the use of cyclohexane derivatives in creating high-performance materials with specific optical and mechanical properties.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)22(25)26-19-12-13-20(23)21(24)14-19/h12-18H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQNBUFTRYMKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


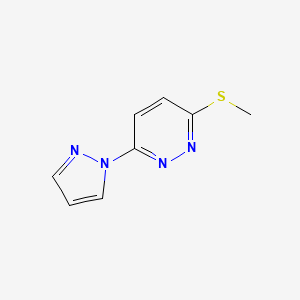
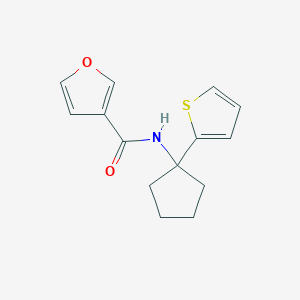

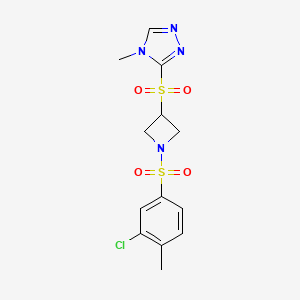
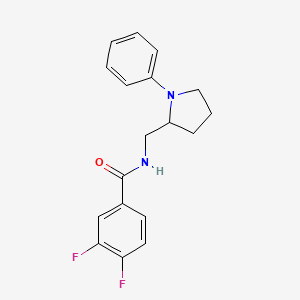
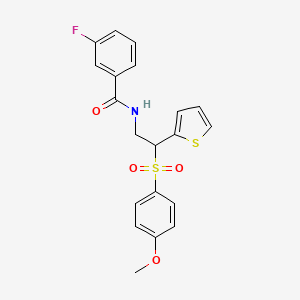
![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)
![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)

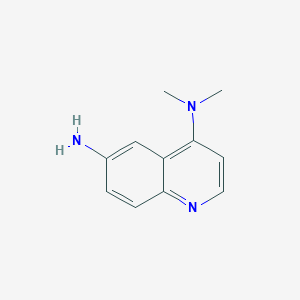
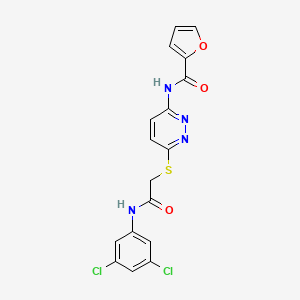
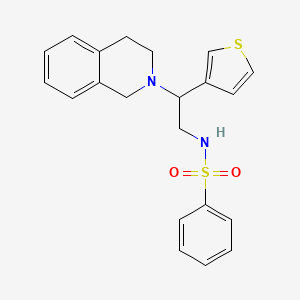
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)